1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) is a complex organic compound characterized by its unique structure, which includes ethene and phenylene groups linked to dimethylpyrrolidine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) typically involves a multi-step process. One common method includes the reaction of ethene with 4,1-phenylene to form an intermediate, which is then reacted with 2,5-dimethylpyrrolidine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Methylenedi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)
- 1,1’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)
Uniqueness
1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
105443-28-5 |
---|---|
Molecular Formula |
C26H34N2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-[4-[1-[4-(2,5-dimethylpyrrolidin-1-yl)phenyl]ethenyl]phenyl]-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C26H34N2/c1-18-6-7-19(2)27(18)25-14-10-23(11-15-25)22(5)24-12-16-26(17-13-24)28-20(3)8-9-21(28)4/h10-21H,5-9H2,1-4H3 |
InChI Key |
NCDBILBOOWVCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C2=CC=C(C=C2)C(=C)C3=CC=C(C=C3)N4C(CCC4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.